molecular formula C12H19ClN4O2S B2451035 Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate CAS No. 2415465-09-5

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate

Cat. No. B2451035
CAS RN: 2415465-09-5
M. Wt: 318.82
InChI Key: VFVOZDPTNNBHLS-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug discovery and development. Additionally, studies on the compound's toxicity and safety profile are needed to determine its suitability for clinical use.
Conclusion
In conclusion, tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is a promising compound with potential applications in various fields. Its high potency and selectivity make it an attractive candidate for drug discovery and development. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can be synthesized using a straightforward method. The starting material, 4-chloro-1,2,5-thiadiazole-3-carboxylic acid, is reacted with piperidine in the presence of a coupling agent such as EDC or HATU to form the corresponding amide. The amide is then treated with tert-butyl chloroformate to obtain the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.

properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2S/c1-12(2,3)19-11(18)14-8-4-6-17(7-5-8)10-9(13)15-20-16-10/h8H,4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVOZDPTNNBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate

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